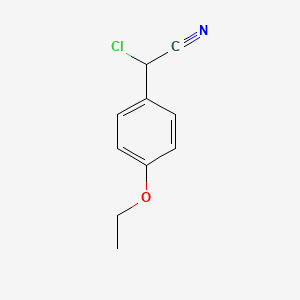![molecular formula C7H6BrN3O B13009738 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and methoxy substituents at the 5 and 3 positions, respectively.
Preparation Methods
The synthesis of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for pyrrolopyridazines. This involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolopyridazine have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]pyrazines. These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolo[2,3-d]pyrimidines are known for their anticancer and anti-inflammatory activities, while pyrrolo[1,2-a]pyrazines exhibit antimicrobial and antiviral properties .
Similar Compounds
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[1,2-a]pyrazine
- 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(8)3-9-7(4)11-10-6/h2-3H,1H3,(H,9,11) |
InChI Key |
MXSIZDISGHSTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C2C(=C1)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
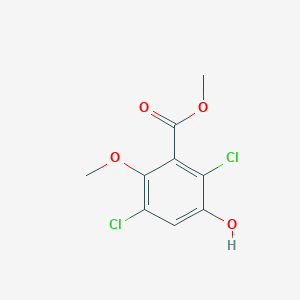
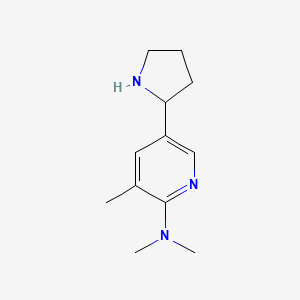
![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
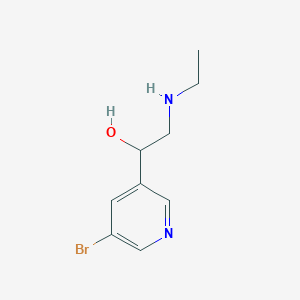
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)

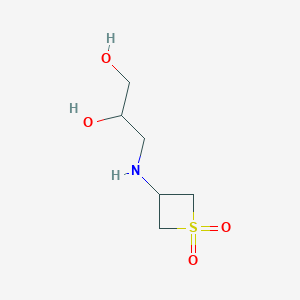
![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)
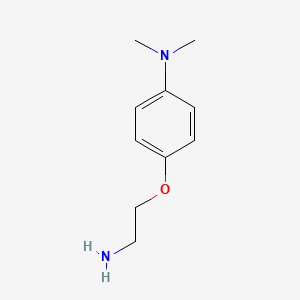
![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)

